ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Overview
Description
Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is a chemical compound with the molecular formula C6H9N3O2S . It has a molecular weight of 187.22 . This compound is part of a class of compounds known as 1,2,4-triazole derivatives .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The InChI code for ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is 1S/C6H9N3O2S/c1-2-11-5(10)3-12-6-7-4-8-9-6/h4H,2-3H2,1H3,(H,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate are not mentioned in the search results, 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities .Physical And Chemical Properties Analysis
Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
- Triazole derivatives have demonstrated antimicrobial properties. They inhibit the growth of bacteria, fungi, and other pathogens. Researchers have explored their potential as novel antibiotics and antifungal agents .
- Triazoles play a crucial role in cancer research. Several anticancer drugs, such as Itraconazole, Fluconazole, and Voriconazole, contain triazole moieties. These compounds interfere with cancer cell growth and proliferation .
- Ribavirin, a broad-spectrum antiviral drug used in hepatitis treatment, contains a triazole ring. Triazoles have also been investigated for their anti-HIV activity .
- Some triazole derivatives exhibit anti-inflammatory properties. These compounds may modulate immune responses and reduce inflammation .
- Triazoles find use in agrochemistry. They act as fungicides, herbicides, and plant growth regulators. Their unique structure contributes to their effectiveness in crop protection .
- Beyond biological applications, triazoles play a role in material chemistry. They serve as photostabilizers, dyes, and anticorrosive agents. Their versatility extends to organic synthesis, polymer chemistry, and supramolecular chemistry .
Antimicrobial Activity
Anticancer Potential
Antiviral Properties
Anti-Inflammatory Effects
Agrochemical Applications
Material Chemistry and Beyond
Future Directions
The future directions for research on ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate and similar compounds could involve further exploration of their anticancer properties . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and metallic interactions .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Some 1,2,4-triazole derivatives have been reported to exhibit cytotoxic effects .
properties
IUPAC Name |
ethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-12-6-7-4-8-9-6/h4H,2-3H2,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRBZESLGXYFOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265224 | |
Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307545-28-4 | |
Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307545-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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